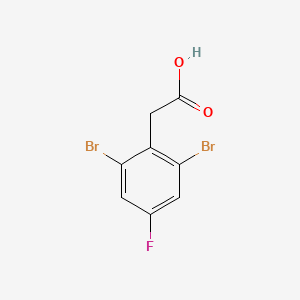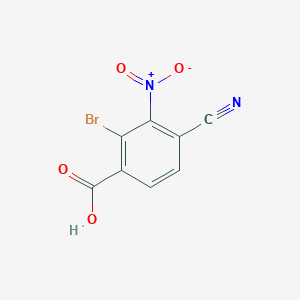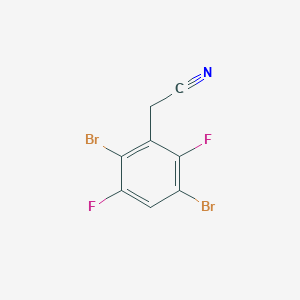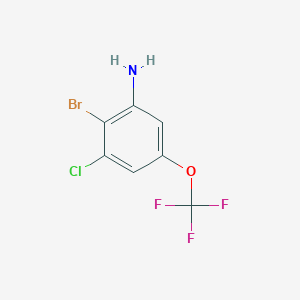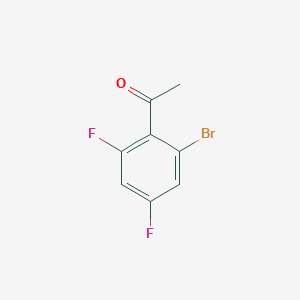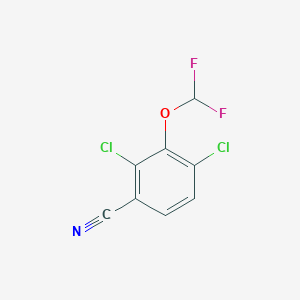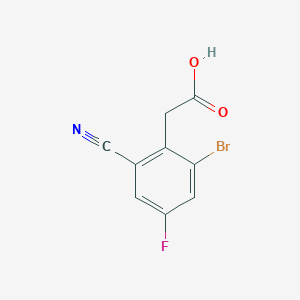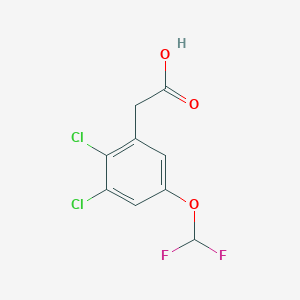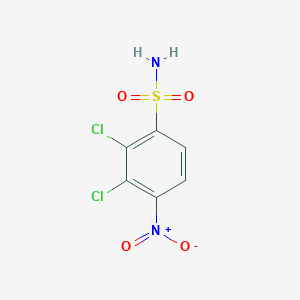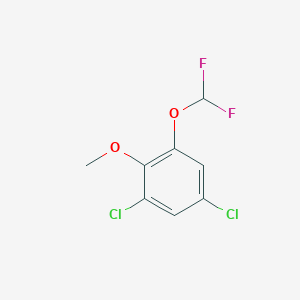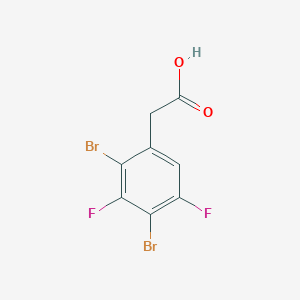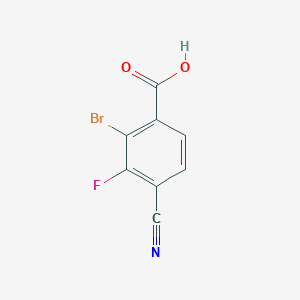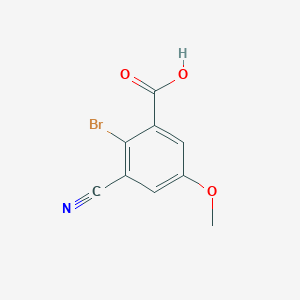![molecular formula C13H21ClN2O5S B1410959 tert-butyl (4aS,7aR)-4-(chloroacetyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide CAS No. 2173052-32-7](/img/structure/B1410959.png)
tert-butyl (4aS,7aR)-4-(chloroacetyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide
Übersicht
Beschreibung
Tert-butyl (4aS,7aR)-4-(chloroacetyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide is a useful research compound. Its molecular formula is C13H21ClN2O5S and its molecular weight is 352.83 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation of Substituted Pyrazinecarboxamides
A study by Doležal et al. (2006) explored the synthesis of substituted pyrazinecarboxamides, including compounds with tert-butyl groups. The study focused on the anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities of these compounds. It was found that specific derivatives showed high activity against Mycobacterium tuberculosis and certain fungal strains, indicating potential applications in treating infectious diseases and in agricultural contexts (Doležal et al., 2006).
Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids
Iminov et al. (2015) described a synthesis method for fluoroalkyl-substituted pyrazole-4-carboxylic acids, involving the reaction of tert-butyl compounds. This research contributes to the field of organic synthesis, particularly in creating fluoroalkyl-substituted compounds, which are valuable in pharmaceutical and agrochemical applications (Iminov et al., 2015).
Use of tert-ButylIsocyanide in Ugi Reaction
Nikulnikov et al. (2009) investigated the use of tert-butyl isocyanide in the Ugi reaction, demonstrating its utility as a convertible reagent. This study is significant in the field of synthetic chemistry, offering a new approach to synthesizing pyrazine derivatives (Nikulnikov et al., 2009).
Biological Activities and Applications
Antimycobacterial and Antifungal Activities of N-phenylpyrazine-2-carboxamides
Another study by Doležal et al. (2010) synthesized a series of pyrazinamide analogues with tert-butyl groups. They evaluated these compounds for antimycobacterial and antifungal activities, as well as their ability to inhibit photosynthetic electron transport. Certain compounds showed high efficacy against Mycobacterium tuberculosis and fungal strains, suggesting potential use in antimicrobial therapies (Doležal et al., 2010).
Reactivity of 7-amino-3-tert-Butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one
Mironovich and Shcherbinin (2014) researched the reactivity of a tert-butyl compound, contributing to the understanding of the chemical properties of such compounds. This research has implications in designing new molecules for various scientific applications, including pharmaceuticals (Mironovich & Shcherbinin, 2014).
Eigenschaften
IUPAC Name |
tert-butyl (4aR,7aS)-1-(2-chloroacetyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClN2O5S/c1-13(2,3)21-12(18)16-5-4-15(11(17)6-14)9-7-22(19,20)8-10(9)16/h9-10H,4-8H2,1-3H3/t9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGGHZZOHNALDR-ZJUUUORDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C2C1CS(=O)(=O)C2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN([C@H]2[C@@H]1CS(=O)(=O)C2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



